molecular formula C11H23N3 B1530513 2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine CAS No. 1067659-34-0

2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine

Cat. No.: B1530513
CAS No.: 1067659-34-0
M. Wt: 197.32 g/mol
InChI Key: FEQINYNXZDMGCG-UHFFFAOYSA-N
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Description

2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine is a secondary amine featuring a piperidine core substituted at the 4-position with a pyrrolidine ring and linked to an ethylamine group.

  • Potential Applications: Similar compounds are frequently explored in medicinal chemistry as intermediates for drug candidates, particularly for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier (BBB) .

Properties

IUPAC Name

2-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c12-5-10-13-8-3-11(4-9-13)14-6-1-2-7-14/h11H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQINYNXZDMGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272914
Record name 4-(1-Pyrrolidinyl)-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067659-34-0
Record name 4-(1-Pyrrolidinyl)-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067659-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Pyrrolidinyl)-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the pyrrolidine and ethylamine groups. One common synthetic route involves the reaction of 4-pyrrolidin-1-yl-piperidine with ethylamine under specific conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine: has several scientific research applications, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound may have biological activity and can be used in the study of biological systems.

  • Industry: : It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between 2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine and its structural analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State Solubility Synthesis Method Applications/Notes
2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine C₁₁H₂₁N₃ 195.31 g/mol Pyrrolidine at piperidine C4, ethylamine Predicted liquid Likely soluble in polar solvents (e.g., ethanol) Likely involves amine alkylation or reductive amination CNS drug intermediate; BBB permeability expected
2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (DMEA) C₉H₂₀N₂ 156.27 g/mol 2,6-Dimethylpiperidine, ethylamine Colorless liquid/solid Soluble in water, ethanol, ether Ethanol reflux with amines Irritant; used in organic synthesis
1-(4-Piperidin-1-yl-phenyl)-ethylamine C₁₃H₂₀N₂ 204.32 g/mol Piperidine-linked phenyl, ethylamine Not reported Likely organic-soluble Multi-step aryl-amine coupling Pharmacophore for receptor ligands
2-(4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl)ethylamine C₁₁H₁₆F₃N₅ 275.27 g/mol Trifluoromethylpyrimidine, piperazine Not reported Moderate solubility in MeCN Nucleophilic substitution Anticancer or antiviral candidates

Key Observations :

  • Substituent Effects : Methyl groups (DMEA) enhance hydrophobicity, while aromatic or heterocyclic groups (e.g., phenyl, pyrimidine) improve target specificity .
  • Solubility : Polar substituents (e.g., ethylamine) enhance water solubility, critical for bioavailability .

Biological Activity

The compound 2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine features a piperidine ring and a pyrrolidine substituent, which contribute to its interaction with biological targets. The presence of nitrogen atoms in the structure is crucial for its biological activity, particularly in interactions with various enzymes and receptors.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For example, studies have demonstrated that certain piperidine compounds possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget OrganismMIC (mg/mL)Activity Type
2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamineStaphylococcus aureus0.0039Bactericidal
Escherichia coli0.025Bactericidal
Candida albicans3.125Fungicidal

These findings suggest that the compound exhibits strong bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within 8 hours of exposure .

Anticancer Activity

The anticancer potential of piperidine derivatives has been extensively studied. A recent investigation revealed that certain piperidine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Apoptosis Induction

In a study involving FaDu hypopharyngeal tumor cells, a piperidine derivative demonstrated superior cytotoxicity compared to standard chemotherapeutics such as bleomycin. The mechanism was linked to the compound's ability to inhibit IKKb, a key regulator in NF-κB signaling pathways associated with inflammation and cancer progression .

Table 2: Anticancer Activity of Piperidine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamineFaDu5.0IKKb inhibition
MCF710.0Apoptosis induction

Neuroprotective Effects

Piperidine derivatives have also shown promise in neuropharmacology. Studies indicate that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's.

The inhibition of these enzymes leads to increased levels of acetylcholine in the brain, which is beneficial for cognitive function. Additionally, some derivatives have demonstrated antioxidant properties, further supporting their potential as neuroprotective agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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